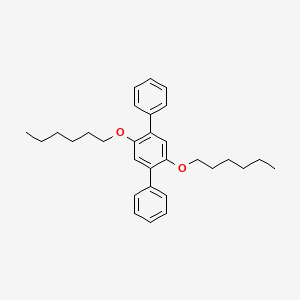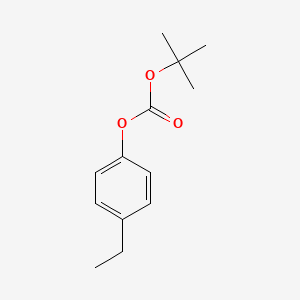
tert-Butyl 4-ethylphenyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-ethylphenyl carbonate is an organic compound with the molecular formula C₁₃H₁₈O₃. It is a carbonate ester derived from 4-ethylphenol and tert-butyl chloroformate. This compound is known for its applications in organic synthesis and as a protecting group in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl 4-ethylphenyl carbonate can be synthesized through the reaction of 4-ethylphenol with tert-butyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired carbonate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 4-ethylphenyl carbonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 4-ethylphenol and tert-butyl alcohol.
Transesterification: It can participate in transesterification reactions to form different carbonate esters.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used for hydrolysis.
Transesterification: Catalysts such as titanium alkoxides or organotin compounds are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Hydrolysis: 4-ethylphenol and tert-butyl alcohol.
Transesterification: Various carbonate esters depending on the alcohol used.
Substitution: Substituted phenyl carbonates.
Applications De Recherche Scientifique
tert-Butyl 4-ethylphenyl carbonate has several applications in scientific research:
Chemistry: Used as a protecting group for phenols and alcohols in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-ethylphenyl carbonate involves the formation of a stable carbonate ester, which can protect sensitive hydroxyl groups during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted side reactions. Upon completion of the desired reaction, the protecting group can be removed under mild conditions, regenerating the free hydroxyl group .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl phenyl carbonate
- tert-Butyl methyl carbonate
- tert-Butyl ethyl carbonate
Uniqueness
tert-Butyl 4-ethylphenyl carbonate is unique due to the presence of the 4-ethylphenyl group, which imparts specific steric and electronic properties. This makes it particularly useful in reactions where selective protection and deprotection of phenolic hydroxyl groups are required .
Propriétés
Numéro CAS |
224824-55-9 |
|---|---|
Formule moléculaire |
C13H18O3 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
tert-butyl (4-ethylphenyl) carbonate |
InChI |
InChI=1S/C13H18O3/c1-5-10-6-8-11(9-7-10)15-12(14)16-13(2,3)4/h6-9H,5H2,1-4H3 |
Clé InChI |
WPNMAXQRQWJPDX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)OC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


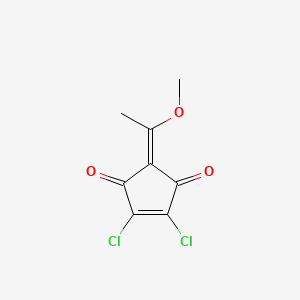
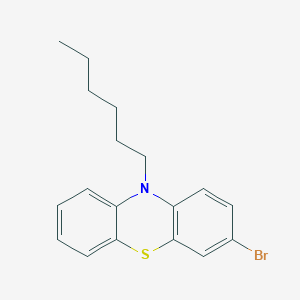
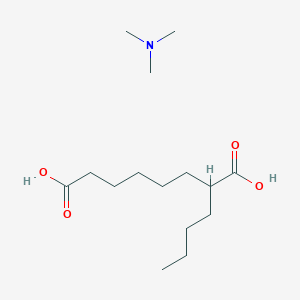
![4'-(9H-Carbazol-9-yl)-N-[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14240349.png)
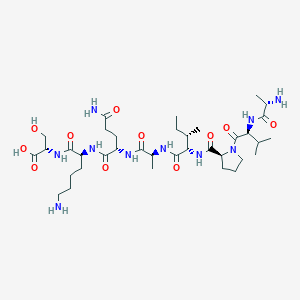
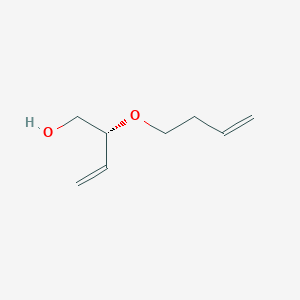
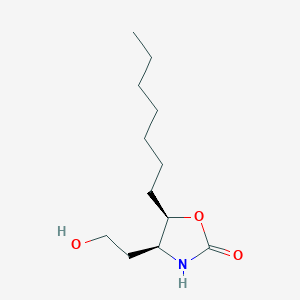
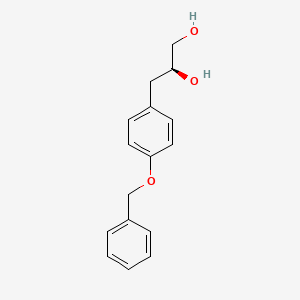
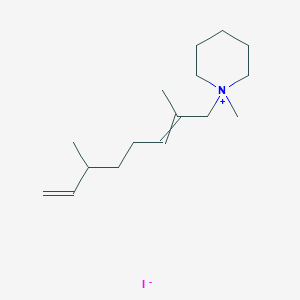
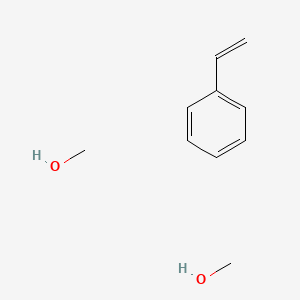
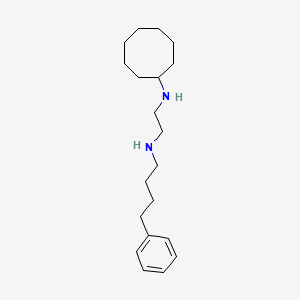
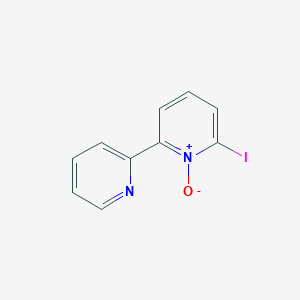
![2-Tert-butyl-6-[6-(3-tert-butyl-2-hydroxy-5-methylphenyl)pyridin-2-yl]-4-methylphenol](/img/structure/B14240415.png)
